

Analytical Methods for the Quantification of Bilastine and Linagliptine

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Compound of Interest		
Compound Name:	Linetastine	
Cat. No.:	B012748	Get Quote

A Note on the Analyte: The initial request specified "**Linetastine**." As extensive searches revealed no such compound in pharmaceutical literature, it is presumed that this was a typographical error. This document provides detailed analytical methodologies for two similarly named drugs: Bilastine and Linagliptine.

This application note provides detailed protocols for the quantitative analysis of Bilastine and Linagliptine in bulk and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Bilastine: Quantitative Analysis

Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] Accurate and precise quantification is crucial for quality control and formulation development.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the determination of Bilastine in pharmaceutical formulations.

This protocol outlines a simple and rapid RP-HPLC method for the quantification of Bilastine.

Instrumentation:



- HPLC system with a UV-Vis detector (e.g., Shimadzu LC-2010CHT)[2]
- C18 column (250 mm x 4.6 mm, 5 μm particle size)[2]
- Data acquisition and processing software
- Reagents and Materials:
 - Bilastine reference standard
 - Methanol (HPLC grade)[2]
 - Acetonitrile (HPLC grade)[2]
 - Water (HPLC grade)
 - Pharmaceutical formulation containing Bilastine (e.g., tablets)
- Chromatographic Conditions:
 - Mobile Phase: Methanol:Acetonitrile (90:10 v/v)[2]
 - Flow Rate: 1.0 mL/min[2]
 - Column Temperature: Ambient
 - Detection Wavelength: 280 nm[2]
 - Injection Volume: 20 μL
 - Run Time: Approximately 10 minutes
- Preparation of Standard Stock Solution (100 μg/mL):
 - Accurately weigh 10 mg of Bilastine reference standard.[2]
 - Transfer to a 100 mL volumetric flask.
 - Dissolve in and dilute to volume with methanol.[2]



- Preparation of Working Standard Solutions (20-120 μg/mL):
 - Prepare a series of dilutions from the standard stock solution using the mobile phase to obtain concentrations of 20, 40, 60, 80, 100, and 120 μg/mL.[2]
- Preparation of Sample Solution:
 - Weigh and finely powder 20 tablets.
 - Accurately weigh a portion of the powder equivalent to 10 mg of Bilastine and transfer to a 100 mL volumetric flask.
 - Add approximately 70 mL of methanol and sonicate for 15 minutes.
 - Dilute to volume with methanol and mix well.
 - Filter the solution through a 0.45 μm syringe filter.
 - Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Procedure:

- Inject the blank (mobile phase), followed by the working standard solutions and the sample solution into the HPLC system.
- Record the chromatograms and measure the peak areas.
- Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
- Determine the concentration of Bilastine in the sample solution from the calibration curve.

This protocol provides an alternative RP-HPLC method with a different mobile phase composition.

Chromatographic Conditions:



Mobile Phase: Methanol:0.1% Orthophosphoric acid buffer (70:30 v/v)[3]

Flow Rate: 0.8 mL/min[3]

Detection Wavelength: 280 nm[3]

Column: C18 (250 mm x 4.6 mm, 5 μm)[3]

· Preparation of Solutions:

 Follow the same procedures as in Method 1, using the specified mobile phase for dilutions.

Parameter	Method 1	Method 2
Linearity Range	20-120 μg/mL[2]	5-30 μg/mL[3]
Correlation Coefficient (r²)	0.9997[2]	>0.999
Accuracy (% Recovery)	98.8 - 99.7%[2]	Not specified
Precision (%RSD)	< 2%[2]	< 2%[3]
Limit of Detection (LOD)	0.1352 μg/mL[2]	Not specified
Limit of Quantification (LOQ)	0.4098 μg/mL[2]	Not specified
Retention Time	3.484 min[2]	3.280 min[3]

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of Bilastine.

- Instrumentation:
 - UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800)[4]
 - Matched quartz cuvettes (1 cm path length)
- Reagents and Materials:



- Bilastine reference standard
- Methanol (AR grade)[4]
- 0.1M Sodium Hydroxide (NaOH)[4]
- Phosphate buffer (pH 2.0)[4]
- Distilled water[4]
- Pharmaceutical formulation containing Bilastine
- Methodology:
 - Selection of Solvent: Methanol, 0.1M NaOH, phosphate buffer (pH 2.0), and distilled water can be used as solvents.[4]
 - Determination of λmax:
 - Prepare a dilute solution of Bilastine (e.g., 10 μg/mL) in the chosen solvent.
 - Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax is typically around 281.60 nm.[4]
 - Preparation of Standard Stock Solution (1000 μg/mL):
 - Accurately weigh 25 mg of Bilastine reference standard and dissolve it in a 25 mL volumetric flask with methanol.[4]
 - Preparation of Working Standard Solutions (10-140 μg/mL):
 - Prepare a series of dilutions from the stock solution using the selected solvent to get concentrations in the range of 10-140 μg/mL.[4]
 - Preparation of Sample Solution:
 - Weigh and powder 20 tablets.



- Transfer a quantity of powder equivalent to 10 mg of Bilastine to a 10 mL volumetric flask.[4]
- Dissolve in methanol, sonicate for 10 minutes, and filter.[4] Make up the volume with methanol.
- Dilute the filtered solution appropriately with the chosen solvent to bring the concentration within the linear range.

Procedure:

- Measure the absorbance of the blank, working standard solutions, and the sample solution at the λmax.
- Construct a calibration curve of absorbance versus concentration.
- Determine the concentration of Bilastine in the sample from the calibration curve.

Parameter	Value
Linearity Range	10-140 μg/mL[4]
Correlation Coefficient (r²)	>0.999
Precision (%RSD)	< 2%[4]

Linagliptin: Quantitative Analysis

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

High-Performance Liquid Chromatography (HPLC)

- Instrumentation:
 - HPLC system with a UV detector
 - C18 column (e.g., Inertsil ODS, 250 x 4.6 mm, 5μm)[5]



- Reagents and Materials:
 - Linagliptin reference standard
 - Methanol (HPLC grade)[5]
 - Acetonitrile (HPLC grade)[5]
 - Potassium dihydrogen orthophosphate
 - Orthophosphoric acid
 - Water (HPLC grade)
 - Pharmaceutical formulation containing Linagliptin
- Chromatographic Conditions:
 - Mobile Phase: Methanol:Acetonitrile (30:70 v/v)[5]
 - Flow Rate: 1.0 mL/min[5]
 - Detection Wavelength: 225 nm[5]
 - Column Temperature: Ambient
 - Injection Volume: 20 μL
- Preparation of Solutions:
 - \circ Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Linagliptin and dissolve in 100 mL of methanol.[5]
 - Working Standard Solutions: Prepare dilutions from the stock solution in the desired concentration range using the mobile phase.
 - Sample Solution: Prepare the sample solution as described for Bilastine, using a powder equivalent to the desired Linagliptin concentration and diluting with the mobile phase.



Parameter	Value
Linearity Range	2-12 μg/mL[6]
Correlation Coefficient (r²)	0.9996[6]
Limit of Detection (LOD)	0.07591 μg/mL[6]
Limit of Quantification (LOQ)	0.2300 μg/mL[6]
Retention Time	Approx. 3-5 min

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of Linagliptin, especially in biological matrices.

- Instrumentation:
 - UHPLC system coupled to a triple quadrupole mass spectrometer[7]
 - C18 column (e.g., Gemini C18, 100 mm x 4.6 mm, 3 μm)[7]
- Reagents and Materials:
 - Linagliptin reference standard
 - Linagliptin-d4 (internal standard)[7]
 - Methanol (LC-MS grade)[7]
 - Ammonium formate[7]
 - Human plasma
- Chromatographic and Mass Spectrometric Conditions:
 - Mobile Phase: 10 mM Ammonium formate: Methanol (20:80 v/v)[7]



Flow Rate: 0.5 mL/min[7]

Ionization Mode: Positive Electrospray Ionization (ESI+)

MRM Transitions:

Linagliptin: m/z 473.3 → 420.1[7]

Linagliptin-d4 (IS): m/z 477.5 → 424.3[7]

• Sample Preparation (Liquid-Liquid Extraction):

To 300 μL of plasma, add the internal standard.

• Perform liquid-liquid extraction using an appropriate organic solvent.

Evaporate the organic layer and reconstitute the residue in the mobile phase.

Parameter	Value
Linearity Range	50.3 to 12115.5 pg/mL[7]
Correlation Coefficient (r)	> 0.99[7]
Accuracy (% Bias)	86.7% to 95.6%[7]
Precision (%CV)	≤ 8.6%[7]
Recovery	> 71.0%[7]

UV-Visible Spectrophotometry

A straightforward UV spectrophotometric method can be used for the routine analysis of Linagliptin.

- Instrumentation:
 - UV-Visible Spectrophotometer
 - Matched quartz cuvettes

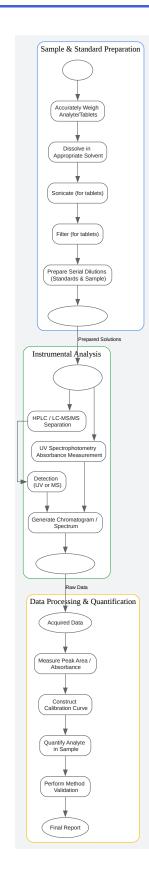


- Reagents and Materials:
 - Linagliptin reference standard
 - Acetonitrile[8] or Methanol[9]
 - Pharmaceutical formulation containing Linagliptin
- Methodology:
 - Solvent: Acetonitrile or Methanol can be used.[8][9]
 - λmax Determination: The λmax of Linagliptin is approximately 295-296 nm.[8][9]
 - Preparation of Solutions:
 - Prepare a standard stock solution (e.g., 100 μg/mL) in the chosen solvent.[8]
 - Prepare working standard solutions in the linear range (e.g., 1-10 μg/mL).[8]
 - Prepare the sample solution as previously described, ensuring the final concentration is within the calibration range.
 - o Procedure:
 - Measure the absorbance of the solutions at the λmax.
 - Construct a calibration curve and determine the sample concentration.

Parameter	Value
Linearity Range	1-10 μg/mL[8]
Correlation Coefficient (r²)	0.999[8]
Accuracy (% Recovery)	~100.4%[8]

Visualizations

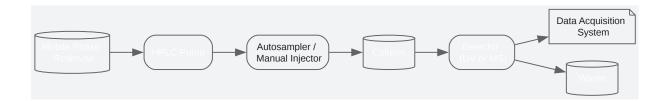




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Caption: General workflow for analytical method development.





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Caption: Schematic of a typical HPLC system.

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